molecular formula C22H37N3O3S B6119692 1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6119692
M. Wt: 423.6 g/mol
InChI Key: WKEVCCFMLWXPHZ-UHFFFAOYSA-N
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Description

1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a combination of methoxy, piperazine, phenoxy, and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed .

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O3S/c1-3-6-23-7-9-24(10-8-23)16-19-4-5-21(22(15-19)27-2)28-18-20(26)17-25-11-13-29-14-12-25/h4-5,15,20,26H,3,6-14,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEVCCFMLWXPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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